Cas no 159878-02-1 ((2S,3R)-3-Carbobenzyloxyamino-1-chloro-4-phenylthio-butan-2-ol)

159878-02-1 structure
Nom du produit:(2S,3R)-3-Carbobenzyloxyamino-1-chloro-4-phenylthio-butan-2-ol
(2S,3R)-3-Carbobenzyloxyamino-1-chloro-4-phenylthio-butan-2-ol Propriétés chimiques et physiques
Nom et identifiant
-
- Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate
- (2S,3R)-1-Chloro-3-[(phenylmethoxy)carbonyl]amino-4-(phenylthio)butan-2-ol
- Benzyl (1R,2S)-3-chloro-2-hydroxy-1-(phenylthiomethyl)propylcarbamate
- (2S,3R)-1-CHLORO-3-[[(PHENYLMETHOXY)CARBONYL]AMINO]-4-(PHENYLTHIO)BUTAN-2-OL
- (2S,3R)-3-Carbobenzyloxyamino-1-chloro-4-phenylthio-butan-2-ol
- benzyl N-[(2R,3S)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
- chloroalcohol
- (2S,3R)-3-N-CBZ-AMINO-1-CHLORO-4-(PHENYLTHIO)BUTAN-2-OL
- (2S,3R)-N-Cbz-3-amino-1-chloro-4-(phenylthio)butan-2-ol
- Benzyl (1R,2S)-3-chloro-2-hydroxy-1-(phenylthiomethyl)propylcarbamate-5
- N-[(1R,2S)-3-Chloro-2-hydroxy-1-[(phenylthio)Methyl]propyl]carbaMic Acid PhenylMethyl Ester
- Carbamic acid,[(1R,2S)-3-chloro-2-hydroxy-1-[(phenylthio)methyl]propyl]-,phenylmethyl ester
- benzyl N-[(1R,2S)-3-chloro-2-hydroxy-1-(phenylsulfanylmethyl)propyl]carbamate
- benzyl (1R, 2S)-[3-chloro-2-hydroxy-1-(phenylthiomethyl)-propyl]-carbamate
- benzyl (1R, 2S)-[3-chloro-2-hydroxy -1-(phenylthiomethyl)-propyl]-carbamate
- CS-14357
- A810082
- J-009651
- DTXSID70433260
- (2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol
- AKOS015891243
- 159878-02-1
- CS-M1556
- YMCLVAZUQJPLTE-DLBZAZTESA-N
- Benzyl [(2R,3S)-4-chloro-3-hydroxy-1-(phenylsulfanyl)butan-2-yl]carbamate
- SCHEMBL5329730
- benzyl((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate
-
- MDL: MFCD06411610
- Piscine à noyau: 1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m0/s1
- La clé Inchi: YMCLVAZUQJPLTE-DLBZAZTESA-N
- Sourire: ClC[C@@H](O)[C@H](CSC1=CC=CC=C1)NC(OCC2=CC=CC=C2)=O
Propriétés calculées
- Qualité précise: 365.08500
- Masse isotopique unique: 365.085
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 10
- Complexité: 360
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.7
- Surface topologique des pôles: 83.9A^2
Propriétés expérimentales
- Couleur / forme: Solide blanc
- Dense: 1.292
- Point de fusion: 114-116°C
- Point d'ébullition: 559.88°C at 760 mmHg
- Point d'éclair: 559.88 °C at 760 mmHg
- Indice de réfraction: 1.617
- Le PSA: 83.86000
- Le LogP: 4.06430
(2S,3R)-3-Carbobenzyloxyamino-1-chloro-4-phenylthio-butan-2-ol Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Sealed in dry,2-8°C(BD18662)
(2S,3R)-3-Carbobenzyloxyamino-1-chloro-4-phenylthio-butan-2-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059010-100mg |
benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate |
159878-02-1 | 98% | 100mg |
¥2062.00 | 2023-11-21 | |
TRC | C176240-500mg |
(2S,3R)-3-Carbobenzyloxyamino-1-chloro-4-phenylthio-butan-2-ol |
159878-02-1 | 500mg |
$ 1453.00 | 2023-09-08 | ||
Chemenu | CM183082-5g |
Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate |
159878-02-1 | 95% | 5g |
$777 | 2021-06-16 | |
Alichem | A019109183-1g |
Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate |
159878-02-1 | 95% | 1g |
628.95 USD | 2021-06-17 | |
Ambeed | A409669-1g |
Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate |
159878-02-1 | 95+% | 1g |
$779.0 | 2025-02-27 | |
A2B Chem LLC | AA82082-1g |
Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate |
159878-02-1 | 95+% | 1g |
$998.00 | 2024-04-20 | |
Crysdot LLC | CD12136933-5g |
Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate |
159878-02-1 | 95+% | 5g |
$823 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059010-250mg |
benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate |
159878-02-1 | 98% | 250mg |
¥2684.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059010-1g |
benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate |
159878-02-1 | 98% | 1g |
¥5782.00 | 2023-11-21 | |
ChemScence | CS-M1556-1g |
benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate |
159878-02-1 | 1g |
$590.0 | 2022-04-27 |
(2S,3R)-3-Carbobenzyloxyamino-1-chloro-4-phenylthio-butan-2-ol Littérature connexe
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:159878-02-1)(2S,3R)-3-Carbobenzyloxyamino-1-chloro-4-phenylthio-butan-2-ol

Pureté:99%
Quantité:1g
Prix ($):514.0